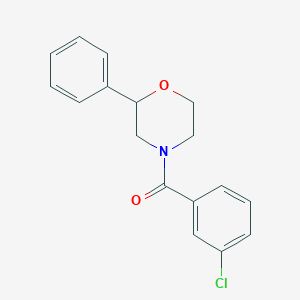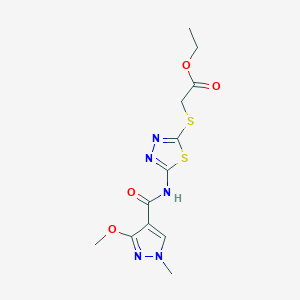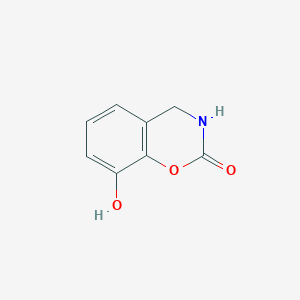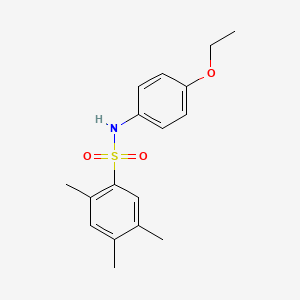
(3-Chlorophenyl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(2-phenylmorpholino)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. It is a synthetic compound that belongs to the family of morpholine-based compounds. The compound is known for its ability to interact with various biological targets, making it a potential candidate for drug development.
Scientific Research Applications
Environmental Impact and Degradation
Occurrence and Toxicity of Chlorophenols : Chlorophenols, including compounds related to "(3-Chlorophenyl)(2-phenylmorpholino)methanone," are widely recognized for their environmental persistence and potential toxicity. Research highlights their presence in water, soil, and biota, underlining concerns regarding their impact on ecosystems and human health. Such studies are pivotal for understanding the ecological risks associated with chlorophenols and guiding the development of mitigation strategies (Kim & Choi, 2014).
Degradation by Zero Valent Iron : The degradation of chlorinated phenols, which are structurally related to "this compound," using zero valent iron (ZVI) and bimetallic systems, has been extensively studied. These methods offer efficient pathways for dechlorinating such compounds, crucial for remediation efforts in contaminated environments (Gunawardana, Singhal, & Swedlund, 2011).
Biodegradation Pathways : Research into the biodegradation of chlorophenols, including enzymes and microbial pathways capable of breaking down these compounds, provides valuable insights into natural and engineered remediation processes. Understanding these mechanisms is essential for developing effective strategies to mitigate the environmental impact of chlorophenols and related compounds (Crawford, Jung, & Strap, 2007).
Safety and Hazards
The safety data sheet for a similar compound, “(2-Chlorophenyl)phenyl-methanone”, suggests that it may cause respiratory irritation, serious eye irritation, and skin irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
A study on the synthesis, anticonvulsant, and antinociceptive activity of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides suggests that several compounds exhibited anticonvulsant activity, and none of them showed significant acute neurological toxicity . This indicates potential future directions for research involving “(3-Chlorophenyl)(2-phenylmorpholino)methanone” and similar compounds.
properties
IUPAC Name |
(3-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(20)19-9-10-21-16(12-19)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJPJTZWAPGOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)
![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)
![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)


![5-Methyl-2-piperidino[1,6]naphthyridine](/img/structure/B2783770.png)